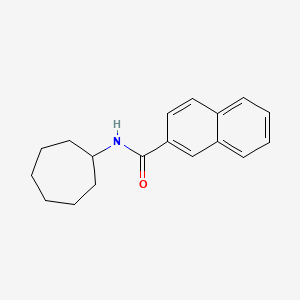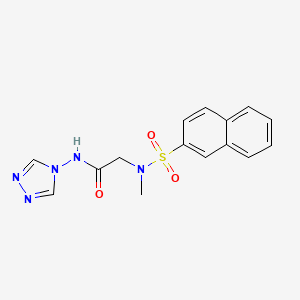
3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the benzamide family and is commonly referred to as CMNB. In
Mécanisme D'action
CMNB acts as a competitive inhibitor of PARP by binding to the enzyme's active site. This prevents PARP from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism has been studied extensively in the laboratory and has been shown to be effective in inducing cell death in cancer cells.
Biochemical and Physiological Effects:
CMNB has been shown to induce cell death in a variety of cancer cell lines, including breast, ovarian, and prostate cancer cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition, CMNB has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CMNB in laboratory experiments is its potency as a PARP inhibitor. This makes it a valuable tool for studying the role of PARP in DNA repair and cancer development. However, one limitation of using CMNB is its toxicity, which can limit its use in certain experiments. It is important to use caution when handling CMNB and to follow proper safety protocols.
Orientations Futures
There are several future directions for research involving CMNB. One area of interest is the development of more potent PARP inhibitors that can be used in cancer treatment. Another area of interest is the development of new therapeutic applications for CMNB, such as in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of CMNB and its potential side effects.
In conclusion, 3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide is a valuable tool for scientific research due to its unique properties as a PARP inhibitor. Its synthesis method is effective in producing high yields of pure CMNB. CMNB has been shown to induce cell death in cancer cells and has potential therapeutic applications in the treatment of inflammatory diseases. However, caution should be taken when handling CMNB due to its toxicity. Future research should focus on the development of more potent PARP inhibitors and the exploration of new therapeutic applications for CMNB.
Méthodes De Synthèse
The synthesis of CMNB involves the reaction of 3-chloro-4-methylbenzoic acid with 2-methyl-3-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an amine such as methylamine to produce CMNB. This method has been widely used in the laboratory and has been proven to be effective in producing high yields of pure CMNB.
Applications De Recherche Scientifique
CMNB has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. This makes CMNB a valuable tool for studying the role of PARP in DNA repair and the development of cancer.
Propriétés
IUPAC Name |
3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-6-7-11(8-12(9)16)15(19)17-13-4-3-5-14(10(13)2)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYWRGWDHZPXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)


![1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711845.png)
![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)



![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)



![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)